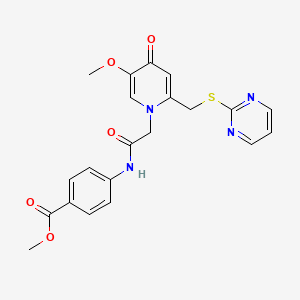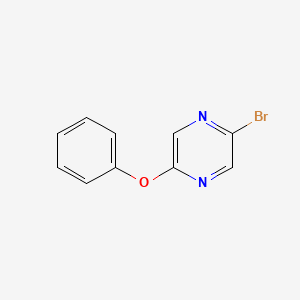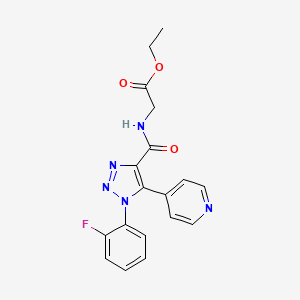
7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound can be synthesized through a series of chemical reactions. In one study, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized in moderate to good yields .Molecular Structure Analysis
The molecular structure of this compound is composed of fused benzene and furan rings . The structure also includes a methoxy group (-OCH3) and a carboxamide group (-CONH2), which are attached to the benzofuran core .Chemical Reactions Analysis
Benzofuran derivatives, including this compound, can be involved in a variety of chemical reactions. For instance, benzofuran rings can be constructed through unique free radical cyclization cascades, which are excellent methods for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Mecanismo De Acción
7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide acts as a selective inhibitor of the protein kinase CK1ε, which is involved in various cellular processes, including cell growth, differentiation, and circadian rhythm regulation. By inhibiting CK1ε, this compound disrupts the signaling pathways that contribute to the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide in lab experiments is its selectivity for CK1ε, which allows for more specific targeting of cellular processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different disease models.
Direcciones Futuras
There are several future directions for the study of 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide. One area of research is the development of more potent and selective inhibitors of CK1ε. Another area is the investigation of the compound's effects on circadian rhythm regulation, as CK1ε is involved in this process. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide involves a multi-step process that includes the reaction of 2-bromo-4-methoxybenzoic acid with 2-phenylpyrimidine-5-carbaldehyde to form an intermediate. The intermediate is then reacted with 2-(2-aminoethyl)benzofuran to produce this compound.
Aplicaciones Científicas De Investigación
7-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzofuran-2-carboxamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-tumor activity in vitro and in vivo, and it also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
7-methoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-18-9-5-8-17-12-19(28-20(17)18)22(26)23-11-10-15-13-24-21(25-14-15)16-6-3-2-4-7-16/h2-9,12-14H,10-11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUMIRUDIDYLEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CN=C(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

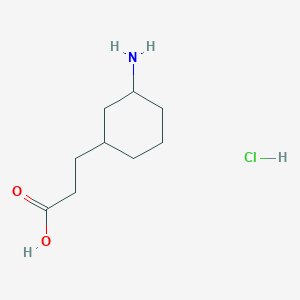
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]pyridine-3-carboxylic acid](/img/structure/B2855261.png)
![3-Amino-4,6-dimethyl-7-oxo-6,7-dihydrothieno[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B2855262.png)
![2-(Chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B2855264.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855265.png)
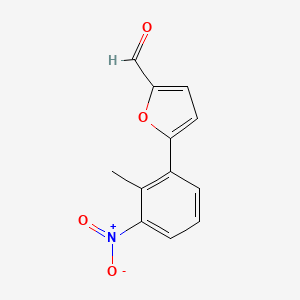
![3-(Difluoromethyl)-2-fluoro-N-[(4-prop-2-enoyl-1,4-oxazepan-2-yl)methyl]benzamide](/img/structure/B2855269.png)
![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2855270.png)
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2855271.png)
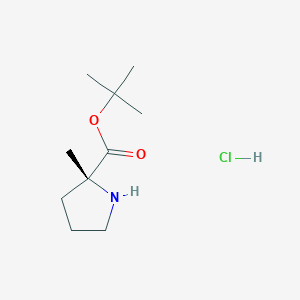
![8-(2-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855276.png)
